8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Monoamine oxidase inhibition Neurodegeneration Isoform selectivity

8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 1266988-94-6, molecular formula C₁₁H₈ClNO₃, MW 237.64) is a synthetic 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative bearing a chlorine atom at the 8-position and a methyl group at the N1-position. It belongs to the broader class of quinoline-4-carboxylic acids, a pharmacophore associated with diverse biological activities including antimicrobial, anticancer, and enzyme-inhibitory properties.

Molecular Formula C11H8ClNO3
Molecular Weight 237.64 g/mol
Cat. No. B15059564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Molecular FormulaC11H8ClNO3
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(C2=C1C(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C11H8ClNO3/c1-13-9(14)5-7(11(15)16)6-3-2-4-8(12)10(6)13/h2-5H,1H3,(H,15,16)
InChIKeyNKHHGBMWPTWOOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid – Structural Identity and Procurement Baseline


8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 1266988-94-6, molecular formula C₁₁H₈ClNO₃, MW 237.64) is a synthetic 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative bearing a chlorine atom at the 8-position and a methyl group at the N1-position . It belongs to the broader class of quinoline-4-carboxylic acids, a pharmacophore associated with diverse biological activities including antimicrobial, anticancer, and enzyme-inhibitory properties [1]. The compound is commercially available from multiple specialty chemical suppliers at ≥95–98% purity (e.g., MolCore, CymitQuimica, AchemBlock), primarily serving as a research intermediate and scaffold for medicinal chemistry .

Why Generic Substitution of 8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Is Not Scientifically Valid


Substituting 8-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with a structurally related 2-oxo-1,2-dihydroquinoline-4-carboxylic acid analog (e.g., the non-chlorinated, 6-chloro, 8-fluoro, or des-methyl variant) is scientifically inadvisable because the specific 8-chloro + N1-methyl substitution pattern creates a distinct pharmacophoric fingerprint that is not interchangeable [1]. Even single-atom changes at these positions can dramatically alter enzyme inhibition potency, isoform selectivity, and cellular substrate activity, as demonstrated by divergent IC₅₀ values across MAO-A, MAO-B, and NQO1 assays [2] [3]. Without head-to-head validation, assuming functional equivalence risks selecting a compound that lacks the requisite target engagement profile for the intended screening cascade, potentially leading to false-negative or misleading structure–activity relationship (SAR) conclusions [4].

8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid – Quantitative Comparator Evidence Guide


MAO-B Inhibition: 8-Chloro Substitution Confers Isoform Selectivity Over the Non-Chlorinated Analog

The target compound inhibits human MAO-B with an IC₅₀ of 8.60 × 10³ nM while showing markedly weaker inhibition of human MAO-A (IC₅₀ = 5.80 × 10⁴ nM), yielding a ~6.7-fold selectivity for MAO-B over MAO-A [1]. In contrast, the non-chlorinated analog 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid shows negligible inhibition of human MAO-A (IC₅₀ ≈ 1.0 × 10⁵ nM) but has been reported as a potent rat MAO-B inhibitor (IC₅₀ = 62 nM in Sprague-Dawley rat brain mitochondrial homogenate) [2]. However, this apparent potency difference is confounded by species mismatch (rat vs. human) and cannot be directly equated. Within the same human MAO assay system, the 8-fluoro analog (8-fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) exhibits substantially weaker MAO-B inhibition (IC₅₀ ≈ 1.0 × 10⁵ nM) [3], highlighting the critical role of the 8-chloro substituent in maintaining MAO-B affinity. The 8-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (des-methyl) analog lacks publicly available human MAO-B data, preventing direct rank-ordering.

Monoamine oxidase inhibition Neurodegeneration Isoform selectivity

NQO1 Substrate Activity: 8-Chloro + N1-Methyl Combination Enhances Bioactivation Relative to Comparator Substitution Patterns

The target compound demonstrates NQO1-mediated substrate activity across multiple human cancer cell lines, with IC₅₀ values of 2.40 × 10³ nM (MCF7 cells), 2.50 × 10³ nM (HepG2), 3.30 × 10³ nM (A549), and 4.40 × 10³ nM (HCT116) [1]. Critically, the non-chlorinated analog (1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) displays substantially weaker NQO1 substrate activity in the same A549 assay system (IC₅₀ = 1.20 × 10⁴ nM), representing a ~3.6-fold reduction [2]. The des-methyl analog (8-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) shows intermediate activity (IC₅₀ = 5.80 × 10³ nM in A549 cells), suggesting an additive or synergistic effect of the 8-Cl and N1-CH₃ groups [3]. These data indicate that both the 8-chloro and N1-methyl substituents contribute independently to NQO1 substrate efficiency, and removal of either diminishes activity.

NQO1 substrate Bioreductive activation Cancer cell selectivity

Peroxidase Off-Target Liability: Non-Selective Reactivity Differentiates This Compound from More Drug-Like Congeners

The target compound inhibits horseradish peroxidase (HRP) with an IC₅₀ of 1.01 × 10³ nM [1]. This relatively potent peroxidase inhibition is reported for this specific compound but is not commonly assessed for other 2-oxo-1,2-dihydroquinoline-4-carboxylic acid analogs in the curated BindingDB/ChEMBL datasets. Peroxidase inhibition can indicate redox-cycling or promiscuous protein reactivity, which may contribute to non-specific cytotoxicity and should be considered when interpreting cell-based assay results or when comparing this compound to more advanced drug-like scaffolds [2]. Researchers should factor this into assay design and procurement decisions if the compound is intended for target-based screening where peroxidase-mediated artifacts could confound hit triage.

Peroxidase inhibition Off-target activity Drug-likeness

Lipophilicity Constraint: Predicted logP Differentiates This Scaffold from More Polar Quinoline Carboxylic Acid Derivatives

Computationally predicted logP for 8-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is approximately 2.63 . Although experimental logP data specific to this compound are not publicly reported, the 8-chloro substituent is expected to increase lipophilicity relative to the non-chlorinated analog (C₁₁H₉NO₃, MW 203.2 vs. 237.6 for the target), which is structurally identical except for the absence of the chlorine atom . The des-methyl analog (8-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, C₁₀H₆ClNO₃, MW 223.6) has a lower molecular weight and one less methyl group, likely resulting in lower logP. Higher lipophilicity can translate into improved passive membrane permeability but may also increase plasma protein binding and metabolic clearance risk [1]. This trade-off distinguishes the target compound within the congeneric series and must be considered when selecting a compound for structure–property relationship (SPR) studies or in vivo progression.

Lipophilicity logP Permeability

Best-Fit Application Scenarios for 8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Based on Quantitative Differentiation Evidence


MAO-B-Focused Neurodegeneration Screening Libraries

This compound is best suited for inclusion in MAO-B-targeted small-molecule screening libraries for Parkinson's disease and other neurodegenerative disorders. Its ~6.7-fold selectivity for MAO-B over MAO-A (IC₅₀ 8.60 × 10³ nM vs. 5.80 × 10⁴ nM) provides a measurable window for isoform-selective hit identification [1]. Researchers procuring the 8-fluoro analog or non-chlorinated variant for this purpose risk obtaining compounds with substantially weaker or absent MAO-B engagement, as the 8-chloro substituent is essential for maintaining affinity within this chemotype.

NQO1-Dependent Bioreductive Prodrug Discovery in Oncology

Given its ~3.6-fold enhanced NQO1 substrate activity relative to the non-chlorinated analog (A549 IC₅₀ 3.30 × 10³ nM vs. 1.20 × 10⁴ nM) [2] and superior activity to the des-methyl analog, this compound is the preferred core scaffold for developing tumor-selective bioreductive prodrugs that exploit NQO1 overexpression in lung, breast, liver, and colon cancers [3]. Medicinal chemistry teams optimizing NQO1-cleavable warheads should specifically procure this substitution pattern rather than close analogs to ensure adequate substrate turnover in the target tissue.

Structure–Activity Relationship (SAR) Anchor Point for Quinoline Carboxylic Acid Congeneric Series

This compound serves as a well-characterized SAR 'anchor' within a congeneric series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acids. It has the broadest publicly available multi-target profiling data (MAO-A, MAO-B, NQO1, HRP) among the four close analogs, enabling systematic deconvolution of the contributions of the 8-Cl, N1-CH₃, and C4-COOH groups to potency, selectivity, and off-target liabilities [4]. Laboratories building focused quinoline libraries should include this compound as a reference standard to benchmark new derivatives.

Physicochemical Property Optimization Studies in Early-Stage Drug Discovery

The predicted logP of ~2.63 places this compound in a favorable lipophilicity range for oral bioavailability according to Lipinski's Rule of Five, and it is more lipophilic than the non-chlorinated analog . This makes it suitable as a reference point for lipophilicity–activity relationship studies where the impact of halogen substitution on permeability, solubility, and metabolic stability is being systematically evaluated [5]. Researchers should not substitute the non-chlorinated or des-methyl analog when logP is a critical design variable, as doing so would alter the physicochemical baseline.

Quote Request

Request a Quote for 8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.